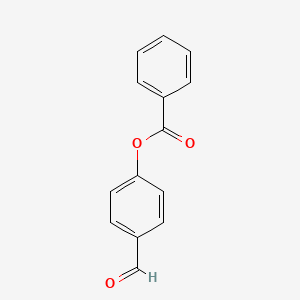
Benzoate de 4-formylphényle
Vue d'ensemble
Description
4-Formylphenyl benzoate is a chemical compound with the CAS Number: 5339-06-0. Its molecular weight is 226.23 and its IUPAC name is 4-formylphenyl benzoate .
Molecular Structure Analysis
The molecular structure of 4-Formylphenyl benzoate consists of 14 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C14H10O3/c15-10-11-6-8-13 (9-7-11)17-14 (16)12-4-2-1-3-5-12/h1-10H .Physical And Chemical Properties Analysis
4-Formylphenyl benzoate has a molecular weight of 226.23 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Propriétés mésomorphes pour les applications technologiques
Les dérivés du benzoate de 4-formylphényle présentent des propriétés mésomorphes, qui sont cruciales pour diverses applications technologiques. Celles-ci incluent les systèmes d'affichage d'informations, la thermographie, l'holographie, la chromatographie gaz-liquide, la spectroscopie, la chimie des polymères, la technologie laser, l'optoélectronique et la microélectronique. Ces composés jouent un rôle important dans le développement de domaines scientifiques et technologiques innovants .
Applications médicales
Dans le domaine médical, les dérivés mésogènes du benzoate de phényle sont étudiés pour leurs applications potentielles. La recherche se concentre sur leur utilisation en chimie des composés macrohétérocycliques et leurs implications en chimie et technologie des polymères, ce qui pourrait conduire à des progrès dans les traitements médicaux et les systèmes d'administration de médicaments .
Activité antibactérienne
Le this compound sert de précurseur polyvalent pour la construction de nouvelles séries d'échafaudages hétérocycliques contenant des cycles thiazole et thiazolidine-5-one. Ces nouveaux composés ont montré une activité antibactérienne prometteuse, indiquant une utilisation potentielle dans le développement de nouveaux médicaments antibactériens .
Safety and Hazards
Orientations Futures
While specific future directions for 4-Formylphenyl benzoate are not mentioned in the sources I found, one study discusses the antibacterial activity of new thiazole and thiazolidinone derivatives containing a phenyl benzoate moiety . This suggests potential future research directions in the development of new antibacterial agents.
Mécanisme D'action
Target of Action
It’s known that benzoate derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
It’s known that benzylic compounds, such as 4-formylphenyl benzoate, are activated towards free radical attack . This suggests that 4-Formylphenyl benzoate may interact with its targets through a free radical mechanism, leading to changes in the target’s function .
Biochemical Pathways
For instance, they can be metabolized via the benzoyl-CoA pathway , and they can also participate in the biosynthesis of phenolic compounds .
Result of Action
It’s known that benzoate derivatives can have various biological effects, depending on their specific structures and functional groups .
Action Environment
The action, efficacy, and stability of 4-Formylphenyl benzoate can be influenced by various environmental factors. For instance, the presence of other substances can affect its reactivity . Additionally, its stability and efficacy can be influenced by factors such as temperature, pH, and light exposure .
Analyse Biochimique
Biochemical Properties
4-Formylphenyl benzoate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds such as thiazoles and thiazolidinones . It interacts with various enzymes and proteins, including those involved in the catalytic degradation of dyes and the inhibition of protein kinases . The compound’s interactions with these biomolecules are essential for its function as a precursor in the synthesis of bioactive molecules.
Cellular Effects
4-Formylphenyl benzoate has been shown to exhibit significant effects on various cell types and cellular processes. It has demonstrated cytotoxic activity against cancer cell lines such as HepG2, MCF-7, and HeLa . The compound influences cell function by disrupting cell signaling pathways, inducing apoptosis, and affecting gene expression. These effects are crucial for its potential use as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 4-Formylphenyl benzoate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as protein kinases, and inhibits their activity . This inhibition disrupts cellular signaling pathways, leading to apoptosis and other cellular effects. Additionally, 4-Formylphenyl benzoate can induce changes in gene expression, further contributing to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Formylphenyl benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Formylphenyl benzoate remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential for sustained biochemical effects.
Dosage Effects in Animal Models
The effects of 4-Formylphenyl benzoate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, 4-Formylphenyl benzoate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-Formylphenyl benzoate is involved in various metabolic pathways, including the benzoate catabolic pathway . It interacts with enzymes such as catechol-1,2-dioxygenase and muconate cycloisomerase, which are involved in the degradation of aromatic compounds. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 4-Formylphenyl benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are essential for its biochemical activity. Studies have shown that 4-Formylphenyl benzoate can be transported across cell membranes and distributed to various tissues, where it exerts its effects.
Subcellular Localization
4-Formylphenyl benzoate exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This subcellular localization is crucial for its role in biochemical reactions and cellular processes.
Propriétés
IUPAC Name |
(4-formylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZWJGYDXCOKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277671 | |
| Record name | 4-formylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-06-0 | |
| Record name | 5339-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-formylphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Formylphenyl benzoate a valuable precursor in organic synthesis, and what types of compounds have been successfully synthesized using it?
A1: 4-Formylphenyl benzoate's versatility stems from its structure, which contains both an aldehyde and an ester group. These functional groups are reactive towards various reagents, making it a useful building block for creating diverse heterocyclic compounds. Recent research has showcased its successful utilization in synthesizing novel thiazole and thiazolidin-5-one derivatives. [] These heterocyclic scaffolds are known for their diverse biological activities, making them promising candidates for developing new drugs and therapeutic agents.
Q2: What biological activities have been explored for the newly synthesized derivatives of 4-Formylphenyl benzoate?
A2: Researchers have been particularly interested in exploring the antibacterial properties of these newly synthesized derivatives. Studies have shown that several thiazole and thiazolidin-5-one derivatives containing the phenyl benzoate moiety exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [, ] Some of these compounds demonstrate potency comparable to standard antibacterial agents like Ampicillin, highlighting their potential as leads for new antibacterial drug development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
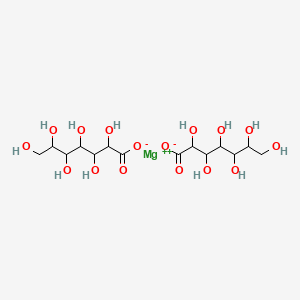

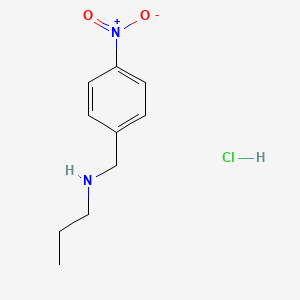



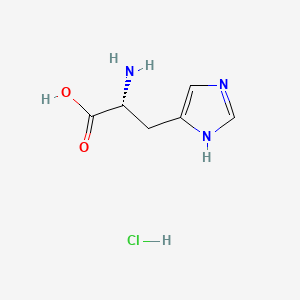





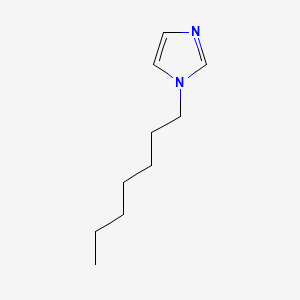
![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)
